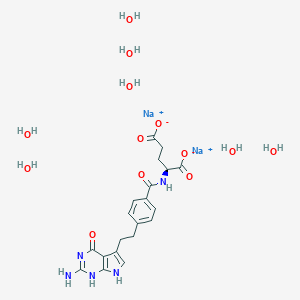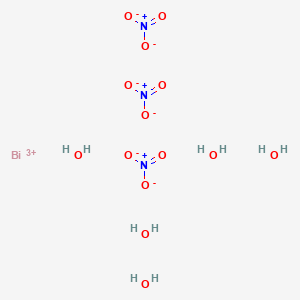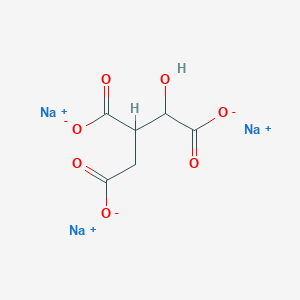
1,2-Naphthoquinone-4-sulfonic acid sodium salt
説明
Synthesis Analysis
The synthesis of 1,2-naphthoquinone-4-sulfonic acid sodium salt involves chemical reactions that yield this compound as a critical intermediate or product for further analytical applications. Although specific synthesis routes are not detailed in the provided literature, the compound's role in the synthesis of other chemical derivatives is highlighted, indicating its importance in chemical synthesis and analytical applications.
Molecular Structure Analysis
Molecular structure analysis of 1,2-naphthoquinone-4-sulfonic acid sodium salt focuses on understanding its chemical behavior and reactivity. The compound's structure is responsible for its ability to act as a chromogenic reagent in spectrophotometric analyses. Its molecular configuration facilitates reactions with amines and other nucleophilic agents, forming colored complexes that are easily detectable.
Chemical Reactions and Properties
1,2-Naphthoquinone-4-sulfonic acid sodium salt participates in various chemical reactions, particularly with amines, to form colored complexes. These reactions are often utilized in the spectrophotometric determination of pharmaceutical amines (Elbashir et al., 2012), including aminomethylbenzoic acid (Quan-min Li & Zhanjun Yang, 2007) and captopril (Gao et al., 2008).
科学的研究の応用
Applications in Energy Storage
Alkaline Aqueous Organic Redox Flow Batteries : The mixture of 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQ-S) and other compounds like Lawsone is utilized as negative active species in aqueous organic redox flow batteries (AORFBs), particularly in alkaline electrolyte. These applications highlight the potential of NQ-S in enhancing the solubility, charge efficiency, and power density of the batteries, showing promise for its use in energy storage solutions (Lee et al., 2020).
Analytical Applications
Spectrophotometric Analysis : NQ-S serves as a chromogenic reagent for spectrophotometric methods in the determination of pharmaceutical amines. It's used for labeling these compounds, allowing for their subsequent detection and quantification in various samples, including pharmaceutical formulations (Elbashir et al., 2012).
Catalytic and Reaction Mechanism Studies
Determination of Pharmaceuticals : NQ-S is involved in catalytic reactions and has been used in developing spectrophotometric methods for the determination of pharmaceuticals like captopril, tiopronin, and methanol. These methods are based on NQ-S's ability to undergo reactions, which are then quantified spectrophotometrically, offering simple and effective approaches for the determination of these compounds in various samples (Gao et al., 2008).
Fluorescence Quenching Method
Determination of Isoniazid : NQ-S is used in fluorescence quenching methods for the determination of substances like isoniazid. The interaction of NQ-S with specific compounds results in a change in fluorescence characteristics, which is utilized to quantitatively determine the presence and concentration of these compounds (Xu-bin, 2014).
Organic Synthesis and Derivatization
Naphthoquinonic Derivatives Synthesis : NQ-S is employed in the synthesis of novel compounds, such as pyrazolylnaphthoquinones. It reacts with various compounds to form new derivatives, which are then characterized for potential applications. This showcases NQ-S's versatility as a building block in organic synthesis (Sperandeo & Bertorello, 2000).
Sensor and Detection Technologies
Immobilization on Electrodes for Detection : NQ-S can be immobilized on electrodes, like gold electrodes, for the detection of specific compounds through electrochemical methods. This application demonstrates the potential of NQ-S in developing sensitive, selective, and stable sensors for various analytical purposes (Raoof et al., 2009).
Safety And Hazards
1,2-Naphthoquinone-4-sulfonic acid sodium salt may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection. If it gets in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
sodium;3,4-dioxonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXEEBHYISRFM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2066-93-5 (Parent) | |
| Record name | Sodium beta-naphthoquinone-4-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060167 | |
| Record name | 1,2-Naphthoquinone-4-sulfonic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Orange to dark orange powder; [Alfa Aesar MSDS] | |
| Record name | Sodium beta-naphthoquinone-4-sulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Naphthoquinone-4-sulfonic acid sodium salt | |
CAS RN |
521-24-4 | |
| Record name | Sodium beta-naphthoquinone-4-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Naphthoquinone-4-sulfonic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3,4-dioxonaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM .BETA.-NAPHTHOQUINONE-4-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7185HP5SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)





![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)




